molecular formula C9H9BrN2 B1519896 5-Bromo-2,7-dimethyl-2H-indazole CAS No. 1146637-10-6

5-Bromo-2,7-dimethyl-2H-indazole

Cat. No. B1519896
CAS RN: 1146637-10-6
M. Wt: 225.08 g/mol
InChI Key: GFFXVRQYZXKPRF-UHFFFAOYSA-N
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Description

5-Bromo-2,7-dimethyl-2H-indazole is a chemical compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 . It is a solid substance .


Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method involves the reaction of sodium hydride and iodoethane with 5-bromo-7-methyl-1H-indazole in DMF .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3 . The compound has a linear formula of C9H9BrN2 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, Pd catalyzes a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles in good yields from easily available 2-bromobenzyl bromides and arylhydrazines via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .

Scientific Research Applications

  • Chemical Synthesis and Derivative Generation

    5-Bromo-2,7-dimethyl-2H-indazole has been studied for its role in the chemical synthesis of novel derivatives. For instance, under varying acidic and basic conditions, it can undergo regioselective protection, leading to the generation of novel compounds through reactions like the Buchwald reaction. Such chemical manipulations expand the utility of this compound in synthetic organic chemistry (Slade et al., 2009).

  • Development of Bromodomain Inhibitors

    Derivatives of this compound have been explored for their potential in inhibiting bromodomains, which are involved in reading the histone-acetylation code. This is significant for understanding epigenetic regulation and developing therapies for diseases like cancer. Compounds like 3,5-dimethylisoxazole derivatives, which share structural similarity with this compound, have shown promise in this area (Hewings et al., 2011).

  • Synthesis of Potent IKK2 Inhibitors

    The compound has been utilized in the efficient and scalable synthesis of 3,5,7-trisubstituted 1H-indazoles, which are identified as potent inhibitors of IKK2, an enzyme involved in inflammatory responses. This highlights its role in the development of anti-inflammatory drugs (Lin et al., 2008).

  • Generation of Functionalized Indoles and Indazoles

    This compound is instrumental in creating a range of functionalized indoles and indazoles through sequential Sonogashira and Suzuki cross-coupling reactions. These compounds are potential 5-HT receptor ligands, indicating their relevance in neuroscience and pharmacology (Witulski et al., 2005).

  • Applications in Molecular Probes and Sensors

    Indazole derivatives, including this compound, can be used in the design of fluorescent molecular probes. These probes, due to their solvatochromic properties, are valuable in studying various biological events and processes, offering insights into molecular interactions and dynamics (Diwu et al., 1997).

  • Corrosion Inhibition

    Studies on indazole derivatives have shown their effectiveness as corrosion inhibitors, particularly in protecting metals like copper. This application is crucial in materials science and engineering, where corrosion prevention is a significant concern (Qiang et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

5-Bromo-2,7-dimethyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives, in general, are known to inhibit, regulate, and/or modulate specific kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, they can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the wide range of biological activities of indazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, it is recommended to store this compound in a sealed, dry environment at 2-8°C .

properties

IUPAC Name

5-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXVRQYZXKPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657253
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146637-10-6
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,7-dimethyl-2H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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